[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
Description
Historical Context and Research Significance
The compound [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid was first catalogued in chemical databases on July 29, 2006, marking its formal recognition in the scientific literature. The development and characterization of this compound occurred during a period of increased interest in phenylacetic acid derivatives, particularly those incorporating heterocyclic substituents. The parent compound phenylacetic acid has been recognized for its biological significance as a catabolite of phenylalanine and as a naturally occurring auxin found predominantly in fruits.
The research significance of this compound emerges from its structural relationship to established bioactive compounds. Phenylacetic acid itself has demonstrated antimicrobial properties and is naturally produced by the metapleural gland of most ant species for antimicrobial purposes. The incorporation of the 2-oxopyrrolidin-1-yl moiety introduces additional hydrogen-bonding capabilities and potential for enhanced biological activity, making this derivative particularly interesting for pharmaceutical research applications.
Patent literature has documented various benzoic and phenyl acetic acid derivatives as modulators of hepatocyte nuclear factor-4 alpha, indicating the therapeutic potential of this class of compounds. This regulatory protein plays crucial roles in liver development, function, and metabolic gene regulation, with certain mutations resulting in maturity-onset diabetes of the young. The structural modifications present in this compound position it as a potential candidate for similar biological activities.
Nomenclature and Identifiers
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid. This nomenclature reflects the structural hierarchy, beginning with the acetic acid moiety and progressing through the phenyl ring to the pyrrolidinone substituent. The compound is assigned Chemical Abstracts Service registry number 266369-35-1, providing a unique identifier for regulatory and commercial purposes.
The European Community number 842-013-1 serves as an additional regulatory identifier within European chemical databases. For computational chemistry applications, the compound is represented by the Simplified Molecular Input Line Entry System string C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O, which encodes the complete molecular structure in a linear format. The International Chemical Identifier represents the compound as InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16), providing a standardized representation for database searches and computational analysis.
Alternative naming conventions include several variations that reflect different systematic approaches to the same structure. These include 2-(4-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid and [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid, all referring to the identical chemical entity. The compound has been assigned PubChem identifier 7130749, facilitating access to comprehensive chemical and biological data through the National Center for Biotechnology Information database system.
Classification within Phenylacetic Acid Derivatives
This compound belongs to the broader classification of phenylacetates, which encompasses derivatives of phenylacetic acid including various acid forms, salts, esters, and amides containing the benzeneacetic acid structure. This classification distinguishes these compounds from derivatives of phenyl acetate, which contain the phenol ester of acetic acid rather than the carboxylic acid functionality directly attached to the benzyl carbon.
Within the hierarchical chemical taxonomy, the compound is classified under organic compounds, specifically within the benzenoids superclass and the benzene and substituted derivatives class. This classification reflects the presence of the aromatic benzene ring as the core structural feature. The compound represents a more complex derivative compared to simple phenylacetic acid, incorporating both amide and carboxylic acid functional groups within a single molecular framework.
The phenylacetic acid derivative family demonstrates significant structural diversity, with substitutions possible at various positions on the benzene ring and modifications to the acetic acid side chain. The para-substitution pattern of this compound places it within a specific subset of these derivatives, where the substituent is located at the position opposite to the acetic acid chain on the benzene ring. This substitution pattern often influences both the chemical reactivity and biological activity of the resulting compounds.
The compound shares structural features with other bioactive phenylacetic acid derivatives that have found applications in pharmaceutical research. The presence of the 2-oxopyrrolidin-1-yl group introduces a cyclic amide functionality, which can participate in hydrogen bonding interactions and may influence the compound's pharmacokinetic properties. This structural feature distinguishes it from simpler alkyl or halogen-substituted phenylacetic acid derivatives.
Structural Comparison with Related Compounds
The structural comparison of this compound with related compounds reveals important differences that influence chemical and biological properties. The meta-substituted isomer, 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid, shares the same molecular formula C12H13NO3 and molecular weight of 219.24 grams per mole but differs in the position of the pyrrolidinone substituent. This positional isomerism can significantly affect the compound's three-dimensional structure and subsequent biological activity.
A structurally related compound, 2-{[4-(2-oxopyrrolidin-1-yl)phenyl]formamido}acetic acid, incorporates an additional formamide linkage, resulting in the molecular formula C13H14N2O4. This structural modification increases the molecular weight to approximately 262 grams per mole and introduces an additional nitrogen atom, potentially altering the compound's hydrogen bonding patterns and biological interactions. The presence of the formamide group may enhance water solubility and modify the compound's pharmacokinetic profile.
Table 1: Structural Comparison of Related Pyrrolidinone-Substituted Phenylacetic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Additional Features |
|---|---|---|---|---|
| This compound | C12H13NO3 | 219.24 | Para | Simple acetic acid chain |
| [3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid | C12H13NO3 | 219.24 | Meta | Simple acetic acid chain |
| {[4-(2-oxopyrrolidin-1-yl)phenyl]formamido}acetic acid | C13H14N2O4 | 262.26 | Para | Formamide linker |
The comparison with the triiodinated derivative 2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid demonstrates the dramatic structural modifications possible within this chemical family. This compound, with molecular formula C12H10I3NO3 and molecular weight of 596.93 grams per mole, incorporates three iodine atoms, substantially increasing both molecular weight and lipophilicity. The iodine substitutions likely serve as radiopaque agents for medical imaging applications, illustrating the potential for functional modification of the basic pyrrolidinone-phenylacetic acid scaffold.
When compared to the parent compound phenylacetic acid (C8H8O2, molecular weight 136.15 grams per mole), this compound represents a significant structural elaboration. The addition of the pyrrolidinone group increases the molecular weight by approximately 83 grams per mole and introduces a five-membered ring system containing both nitrogen and oxygen heteroatoms. This structural modification is expected to influence the compound's acidity, with the electron-withdrawing nature of the amide group potentially affecting the pKa of the carboxylic acid functionality.
The structural relationship to 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid, which features a six-membered piperidinone ring instead of the five-membered pyrrolidinone, highlights the importance of ring size in structural activity relationships. This compound has molecular formula C13H15NO3, differing by one additional methylene unit in the ring system. The ring size variation may influence conformational flexibility and binding interactions with biological targets, demonstrating how subtle structural changes can lead to different biological profiles within this family of compounds.
Properties
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYDWIZOVOAUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427859 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266369-35-1 | |
| Record name | [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Alkylation of Pyrrolidinone with Halogenated Phenylacetic Acid Derivatives
One of the most common synthetic routes involves the N-alkylation of pyrrolidin-2-one (pyrrolidinone) with halogen-substituted phenylacetic acid derivatives, such as 4-bromophenylacetic acid or its activated derivatives.
-
- Pyrrolidinone (2-oxopyrrolidine)
- 4-Bromophenylacetic acid or phenylacetyl chloride (activated acid derivative)
Activation of Phenylacetic Acid:
Phenylacetic acid is converted to its acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM). A base such as triethylamine or pyridine is added to scavenge HCl formed during the reaction.N-Alkylation Reaction:
The pyrrolidinone is reacted with the phenylacetyl chloride in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).Deprotection (if applicable):
If protecting groups are used on the pyrrolidinone nitrogen (e.g., Cbz group), they are removed by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
This method yields the target compound by forming the N-substituted amide linkage between the pyrrolidinone nitrogen and the phenylacetic acid moiety.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of acid | Oxalyl chloride or thionyl chloride, DCM, base | Forms phenylacetyl chloride |
| N-Alkylation | Pyrrolidinone, base, room temperature | Forms N-substituted amide |
| Deprotection (optional) | Pd/C, H2 atmosphere | Removes protecting groups if present |
Reference: Synthetic pathway adapted from literature on phenylacetic acid derivatives and pyrrolidinone alkylation.
Reaction via 4-Aminobutyric Acid Derivatives and Halogenated Acetamides
Another approach involves the synthesis of 4-substituted 2-[2-oxo-1-pyrrolidinyl] acetamide intermediates, which can be hydrolyzed or further modified to yield the corresponding acetic acid derivative.
Reaction of 4-aminobutyric acid derivatives with halogen-substituted acetamides in organic solvents such as toluene or acetonitrile.
Use of basic catalysts like triethylamine or potassium phosphate monohydrate to facilitate N-alkylation.
Cyclization of the intermediate N-substituted 4-aminobutyric acids to form the pyrrolidinone ring.
Purification by recrystallization or column chromatography.
This method is notable for its applicability in both laboratory and industrial scale synthesis due to the use of accessible raw materials and relatively mild conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | 4-Aminobutyric acid derivative, halogenated acetamide, base, solvent (DMF, toluene) | 44-63 | Temperature range 20-80 °C |
| Cyclization | Organic solvent, catalyst (e.g., TBAB) | Quantitative | Converts intermediate to pyrrolidinone |
| Purification | Recrystallization or chromatography | 48-63 | Purity depends on method |
Reference: Patent RU2629117C1 and related USSR patents.
Reference: EP patent EP4282971NWA1.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation with acid chloride | Pyrrolidinone, phenylacetyl chloride | Oxalyl chloride, base, DCM, RT | Moderate to High | Straightforward, well-established | Requires acid chloride preparation |
| N-Alkylation via halogenated acetamides | 4-Aminobutyric acid derivatives, halogenated acetamides | Base (triethylamine, K3PO4), solvents (toluene, DMF), 20-80 °C | 44-63 | Scalable, uses accessible reagents | Moderate yields, multi-step |
| Enzymatic stereoselective synthesis (related compounds) | Diesters, lipase enzymes, acids | Enzymatic hydrolysis, esterification | Up to 97 (related) | High stereoselectivity, green | More complex, enzyme cost |
Chemical Reactions Analysis
Types of Reactions
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 4-aminobutyric acid derivatives with halogen-substituted acetamides, followed by cyclization processes. The resulting compound features a unique structure that combines a pyrrolidine ring with a phenylacetic acid moiety, which may confer specific biological activities not found in other compounds.
Synthetic Routes
- Methodology : The synthesis often employs various organic solvents and basic catalysts such as triethylamine or potassium phosphate. The reaction conditions can vary, typically involving temperatures between 20°C to 80°C depending on the specific synthetic route used .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this structure were tested against A549 human lung adenocarcinoma cells:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control (Cisplatin) | 30 | 5 |
| This compound | 64 | 100 |
| 4-Chlorophenyl substitution | 61 | 80 |
| 4-Dimethylamino substitution | 50 | 45 |
These results indicate that while the compound shows some cytotoxic effects, it is less potent than cisplatin but can be enhanced through structural modifications .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. The following table summarizes the antimicrobial efficacy observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 64 |
| Staphylococcus aureus | 16 |
| Acinetobacter baumannii | >128 |
The results suggest moderate antimicrobial activity, particularly against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .
Pharmaceutical Applications
The unique structure of this compound positions it as a candidate for drug development in several therapeutic areas:
- Oncology : Its anticancer properties make it a candidate for further research in cancer treatment protocols.
- Antimicrobial Research : Given its activity against resistant bacterial strains, it could be explored as a new antibiotic agent.
Case Study: Anticancer Efficacy
A study focusing on the anticancer efficacy of derivatives highlighted the importance of structural modifications in enhancing biological activity. The incorporation of different substituents on the phenyl ring was shown to significantly affect the cytotoxicity and viability of cancer cells .
Case Study: Antimicrobial Efficacy
Research evaluating antimicrobial properties indicated that while some derivatives showed limited effectiveness against Gram-negative bacteria, they exhibited promising results against Gram-positive strains like Staphylococcus aureus. This suggests potential pathways for developing new antibiotics based on this compound .
Mechanism of Action
The mechanism of action of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Amide Derivatives
Compounds such as N-(4-(4-(2-(butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (13) and N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14) () replace the acetic acid with amide linkages. Key differences include:
- Biological Activity : These derivatives were synthesized and characterized (via ¹H/¹³C NMR and IR) but lack explicit biological data in the evidence. Their hydrazine and pyrazole substituents may modulate receptor binding .
Ester Derivatives
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (9) () and ethyl (±)-2-(2-oxopyrrolidin-1-yl)propanoate (8) () esterify the carboxylic acid. Key distinctions:
- Prodrug Potential: Esterification masks the acidic group, enhancing oral bioavailability. Hydrolysis in vivo would regenerate the active acid form.
- Natural Occurrence : Compounds 8 and 9 were isolated from Lentinula edodes mushrooms, suggesting natural biosynthesis pathways for pyrrolidone derivatives .
Hydroxylated Pyrrolidone Analogs
2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid () introduces a hydroxyl group at the 4-position of the pyrrolidone ring:
Formamido-Linked Derivatives
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid () incorporates a formamido spacer between the phenyl and acetic acid groups:
Boc-Protected Amino Derivatives
(S)-(4-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid () adds a tert-butoxycarbonyl (Boc)-protected amine to the pyrrolidone ring:
- Prodrug Strategy : The Boc group stabilizes the amine during synthesis, which can be deprotected post-administration.
- Stereochemistry : The (S)-configuration may influence chiral recognition in biological systems .
Biological Activity
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C12H13N1O3
- Molecular Weight: 219.24 g/mol
The presence of the pyrrolidine ring and the phenyl group contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Studies have shown that phenyl derivatives can exhibit antiproliferative effects on cancer cell lines. For example, certain analogs have been evaluated for their ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). These compounds often target the cytoskeleton by binding to tubulin, leading to cell cycle arrest and apoptosis .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of phenylacetic acid derivatives, it was found that these compounds significantly inhibited the growth of Agrobacterium tumefaciens, with an IC50 value indicating effective concentration levels . This suggests that this compound may possess similar antimicrobial efficacy.
Study 2: Antiproliferative Effects
A recent investigation into structurally related compounds revealed that several derivatives showed potent antiproliferative activity against multiple cancer cell lines. The mechanism involved disruption of microtubule dynamics, which is crucial for mitosis. The study highlighted that these compounds could serve as lead candidates for further drug development targeting cancer therapies .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling 2-oxopyrrolidine with a phenylacetic acid derivative via amide bond formation. For example, a 99% yield was achieved by reacting 2-(2-oxopyrrolidin-1-yl)acetamido-phenoxy precursors under reflux in anhydrous conditions, followed by purification via recrystallization (ethanol/water). Characterization via elemental analysis (C: 57.59%, H: 5.58%, N: 9.80%) and melting point determination (127–129°C) ensures product identity . Optimize reaction time, solvent polarity, and stoichiometry to enhance yield.
Q. How can researchers ensure the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Use orthogonal methods:
- HPLC : Monitor purity using a C18 column (e.g., 98% purity threshold) with UV detection at 254 nm .
- NMR : Confirm structural integrity via H/C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : Compare experimental exact mass (e.g., 258.1106 Da) with theoretical values to detect impurities .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the antiproliferative activity of this compound derivatives?
- Methodological Answer :
- Cell Lines : Use HT-29 (colon), MCF7 (breast), and HT-1080 (fibrosarcoma) at seeding densities of 2.5–4.0 × 10 cells/well .
- Dosing : Prepare serial dilutions (0.39 nM–100 μM) in DMSO (final conc. ≤0.5% v/v) to avoid solvent toxicity .
- Endpoint Assay : After 48-hour incubation, quantify viability via trichloroacetic acid precipitation or MTT assay. Calculate IC using nonlinear regression .
Q. How can computational tools predict the drug-like properties of this compound derivatives?
- Methodological Answer :
- SwissADME : Input SMILES (e.g.,
C1=CC(=CC=C1CC(=O)O)N2C(CCC2)=O) to estimate LogP (lipophilicity), GI absorption, and CYP450 inhibition . - PAINS Filter : Screen for pan-assay interference substructures (e.g., Michael acceptors) to exclude false positives .
- Validation : Correlate in silico predictions with experimental solubility (e.g., PBS solubility assays) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Methodological Answer :
- Source Identification : Check cell line authenticity (STR profiling) and assay conditions (e.g., FBS percentage: 5% vs. 10% can alter compound bioavailability) .
- Mechanistic Studies : Use competitive binding assays (e.g., EBI displacement at 100 μM) to confirm target engagement .
- Dose-Response Repetition : Repeat assays in triplicate with internal controls (e.g., β-tubulin Western blot for loading normalization) .
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Reference Standards : Use pharmacopeial impurities (e.g., EP-grade [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for HPLC calibration .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- LC-MS/MS : Fragment ions (e.g., m/z 248.36 for molecular ion) can distinguish process-related impurities from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
